EPB-53 vs. Metformin – Body Weight Gain Reduction in HFD Mice
In a 10-week high-fat diet (HFD) mouse model with drug treatment during the final 2 weeks, EPB-53 reduced body weight gain more effectively than metformin at clinically relevant doses. HFD control mice gained 17.2 ± 1.6 g; EPB-53 (5 mg·kg⁻¹·day⁻¹, p.o.) limited gain to 10.9 ± 1.3 g, whereas metformin (150 mg·kg⁻¹·day⁻¹, p.o.) only reduced gain to 14.3 ± 1.8 g . The differential between EPB-53 and metformin was approximately 3.4 g of body weight gained (≈24% further reduction).
| Evidence Dimension | Body weight gain (increase from baseline) over 10 weeks HFD + 2 weeks treatment |
|---|---|
| Target Compound Data | 10.9 ± 1.3 g (EPB-53 5 mg·kg⁻¹·day⁻¹ p.o.) |
| Comparator Or Baseline | HFD vehicle: 17.2 ± 1.6 g; Metformin 150 mg·kg⁻¹·day⁻¹ p.o.: 14.3 ± 1.8 g; Standard diet: 7.6 ± 0.8 g |
| Quantified Difference | EPB-53 reduced gain by 6.3 g vs HFD vehicle (37% reduction); metformin reduced by 2.9 g vs HFD vehicle (17% reduction). EPB-53 gain was 3.4 g lower (24%) than metformin. |
| Conditions | Male C57BL/6 mice; HFD for 10 weeks; drugs administered p.o. daily for last 2 weeks; n per group not specified for this measure; food intake unchanged across groups |
Why This Matters
A procurement decision that selects metformin as a generic comparator for metabolic studies will fail to capture the body-weight-independent metabolic improvements that EPB-53 uniquely provides.
- [1] Zarei M, Pujol E, Quesada-López T, Villarroya F, Barroso E, Vázquez S, Vázquez-Carrera M. Oral administration of a new HRI activator as a new strategy to improve high-fat-diet-induced glucose intolerance, hepatic steatosis, and hypertriglyceridaemia through FGF21. Br J Pharmacol. 2019 Jul;176(13):2292-2305. doi: 10.1111/bph.14678. View Source
